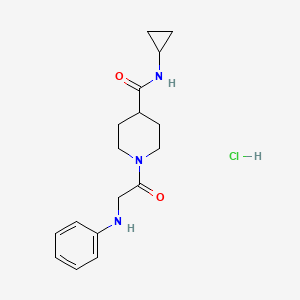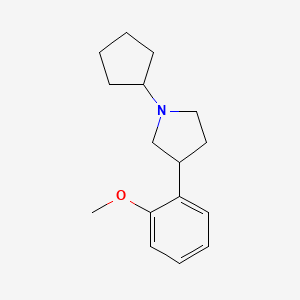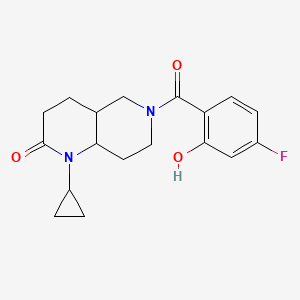
1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride, also known as CPP-ACP, is a chemical compound that has been widely studied in the field of dentistry. It is a derivative of the naturally occurring milk protein casein, and is used in the prevention and treatment of dental caries.
Mécanisme D'action
1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride works by binding to the tooth surface and forming a protective layer over the enamel. This layer helps to prevent demineralization of the tooth, and also promotes remineralization by providing a source of calcium and phosphate ions. Additionally, 1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride has been shown to inhibit the growth of certain bacteria that are associated with dental caries.
Biochemical and Physiological Effects:
1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride has a number of biochemical and physiological effects on the teeth. It has been shown to increase the concentration of calcium and phosphate ions in the saliva, which promotes remineralization of the enamel. Additionally, it has been shown to inhibit the activity of certain enzymes that are involved in the breakdown of the tooth structure.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride has several advantages for use in lab experiments. It is a well-characterized compound that is relatively easy to synthesize, and has been extensively studied in the literature. Additionally, it has a number of beneficial effects on the teeth that make it a valuable tool for studying the mechanisms of dental caries.
However, there are also limitations to the use of 1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride in lab experiments. For example, it may not accurately reflect the complex environment of the oral cavity, and may not be effective in preventing dental caries in all individuals.
Orientations Futures
There are several future directions for research on 1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride. One area of interest is the development of new formulations and delivery systems that can enhance its effectiveness in preventing dental caries. Additionally, there is ongoing research into the mechanisms of action of 1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride, and how it interacts with the tooth structure and oral microbiome. Finally, there is interest in exploring the potential use of 1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride in other areas of dentistry, such as orthodontics and periodontics.
Méthodes De Synthèse
1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride is synthesized through a series of chemical reactions, starting with the isolation of casein from milk. The casein is then hydrolyzed to produce a mixture of peptides, which are further purified and modified to produce 1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride. The final product is a white crystalline powder that is soluble in water.
Applications De Recherche Scientifique
1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride has been extensively studied in the field of dentistry, particularly in the prevention and treatment of dental caries. It has been shown to have a number of beneficial effects on the teeth, including remineralization of enamel, inhibition of bacterial growth, and reduction of plaque formation.
Propriétés
IUPAC Name |
1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2.ClH/c21-16(12-18-14-4-2-1-3-5-14)20-10-8-13(9-11-20)17(22)19-15-6-7-15;/h1-5,13,15,18H,6-12H2,(H,19,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARPTVLHDKAKJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)C(=O)CNC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-1-[2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-1-yl]butan-1-one;hydrochloride](/img/structure/B7632269.png)
![N-[(2-propan-2-yloxypyridin-4-yl)methyl]-5-pyridin-3-yl-1H-pyrazole-4-carboxamide](/img/structure/B7632276.png)
![4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]-3-fluorobenzonitrile](/img/structure/B7632279.png)
![1-[(3-Methoxyphenyl)methyl]-4-(triazol-1-ylmethyl)piperidine](/img/structure/B7632281.png)

![3,3,3-trifluoro-N-[(3-fluoro-4-piperazin-1-ylphenyl)methyl]propanamide;hydrochloride](/img/structure/B7632303.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(piperidin-2-ylmethyl)acetamide;hydrochloride](/img/structure/B7632304.png)
![3-amino-N-cyclopropyl-N-[(2,5-dimethoxyphenyl)methyl]cyclopentane-1-carboxamide;hydrochloride](/img/structure/B7632312.png)


![4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide](/img/structure/B7632333.png)
![1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-3-phenylbutan-1-one;hydrochloride](/img/structure/B7632337.png)

